molecular formula C19H20N2O4S3 B2386372 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 2177450-00-7

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2386372
CAS No.: 2177450-00-7
M. Wt: 436.56
InChI Key: ITLVHUFPHFMPIZ-UHFFFAOYSA-N
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Description

N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a benzamide derivative featuring a bithiophene moiety and a dimethylsulfamoyl group. The bithiophene unit may enhance π-π stacking interactions, while the dimethylsulfamoyl group contributes to solubility and bioactivity modulation .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S3/c1-21(2)28(24,25)15-5-3-13(4-6-15)19(23)20-11-16(22)18-8-7-17(27-18)14-9-10-26-12-14/h3-10,12,16,22H,11H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLVHUFPHFMPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce modified thiophene or benzamide derivatives.

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide exerts its effects involves its interaction with specific molecular targets. The bithiophene moiety may interact with aromatic residues in proteins, while the dimethylsulfamoyl group can form hydrogen bonds or electrostatic interactions with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following analysis compares the target compound with analogous benzamides in terms of structural features, synthetic routes, and physicochemical properties.

Structural and Functional Group Analysis
Compound Name Key Substituents Core Structure Notable Functional Groups
N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide Bithiophene, hydroxyethyl, dimethylsulfamoyl Benzamide Thiophene, sulfonamide, hydroxyl
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives Dioxothiazolidinone, phenyl Benzamide Thiazolidinone, methylidene
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Phenylsulfonyl, difluorophenyl, triazole Triazole-thione Sulfonyl, triazole, fluorine
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Difluorophenyl, trifluoromethylphenoxy Pyridinecarboxamide Fluorine, trifluoromethyl, ether

Key Observations :

  • Dimethylsulfamoyl groups are less common than sulfonyl or sulfonamide substituents in and , offering steric and electronic differences that may influence receptor binding or solubility .

Analogous Compounds :

  • Triazole-thiones () : Synthesized via hydrazinecarbothioamide cyclization in basic media, confirmed by IR spectral loss of C=O (~1660 cm⁻¹) and retention of C=S (~1250 cm⁻¹) .
  • Dioxothiazolidinone derivatives (): Employed N-ethyl-N’-(dimethylamino propyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazol (HOBt) for amide bond formation .

Divergences :

  • The target compound likely requires regioselective thiophene functionalization, contrasting with ’s triazole-thione synthesis, which relies on sodium hydroxide-mediated tautomerization .
Physicochemical and Spectral Properties
Property Target Compound Triazole-thiones Pyridinecarboxamide
IR Absorption Expected: C=S (1240–1255 cm⁻¹), OH (~3400 cm⁻¹) Observed: C=S (1247–1255 cm⁻¹), NH (~3400 cm⁻¹) C=O (~1680 cm⁻¹), CF₃ (~1150 cm⁻¹)
Solubility Moderate (polar aprotic solvents) Low in water, high in DMF High in chloroform, low in water
Thermal Stability Likely stable up to 200°C (sulfonamide group) Decomposes at ~180°C (triazole-thione) Stable up to 220°C (fluorinated groups)

Insights :

  • Fluorinated analogs () show higher thermal stability due to strong C-F bonds .

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a bithiophene moiety, a hydroxyethyl group, and a sulfamoyl benzamide. Its molecular formula is C18H22N2O3SC_{18}H_{22}N_2O_3S, with a molecular weight of approximately 358.45 g/mol.

PropertyValue
Molecular FormulaC18H22N2O3SC_{18}H_{22}N_2O_3S
Molecular Weight358.45 g/mol
CAS Number[insert CAS number]

The biological activity of this compound primarily involves modulation of cellular pathways associated with inflammation and immune response.

1. Inhibition of Neutral Sphingomyelinase 2 (nSMase2) :
Research indicates that compounds with similar structures can inhibit nSMase2, an enzyme involved in sphingolipid metabolism and exosome release. Inhibition of nSMase2 has been linked to reduced inflammation and neuroprotection in models of Alzheimer’s disease .

2. STING Pathway Activation :
The compound may act as an agonist for the Stimulator of Interferon Genes (STING) pathway, which is crucial for the innate immune response. Activation of this pathway leads to the production of type I interferons and pro-inflammatory cytokines, enhancing antitumor immunity.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely uncharacterized. However, factors such as lipophilicity and molecular size are expected to influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential therapeutic applications.

1. Neuroprotective Effects :
A study demonstrated that similar bithiophene derivatives exhibited neuroprotective properties in mouse models of Alzheimer’s disease by inhibiting nSMase2 activity, leading to decreased exosome release and improved cognitive function .

2. Antitumor Activity :
In vitro assays have shown that compounds activating the STING pathway can enhance antitumor immunity by promoting the production of cytokines that stimulate immune cell activity against tumors.

Q & A

Q. What are the key structural features of this compound that influence its chemical reactivity and biological activity?

The compound integrates a bithiophene moiety (providing π-conjugation for electronic applications), a hydroxyethyl group (enhancing solubility and enabling hydrogen bonding), and a 4-(N,N-dimethylsulfamoyl)benzamide core (contributing to polar interactions and potential bioactivity). These groups synergistically affect its reactivity in electrophilic substitution, nucleophilic additions, and interactions with biological targets like enzymes or receptors .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves the bithiophene and benzamide proton environments, confirming regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for the sulfamoyl group .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch in benzamide at ~1650 cm⁻¹) .

Q. What are the standard synthetic routes for this compound, and how are catalysts optimized?

Synthesis typically involves:

  • Step 1 : Coupling of 2,3'-bithiophene-5-carbaldehyde with ethanolamine to form the hydroxyethyl-bithiophene intermediate.
  • Step 2 : Amidation with 4-(N,N-dimethylsulfamoyl)benzoic acid using coupling agents like EDCI/HOBt. Catalysts (e.g., palladium for cross-coupling) are optimized via high-throughput screening (testing ligands, solvents) and continuous flow chemistry to improve yield (>75%) and scalability .

Advanced Research Questions

Q. How can contradictory results in biological activity across in vitro models be systematically analyzed?

Discrepancies may arise from assay conditions (e.g., cell line variability, pH, or redox environments). Methodological recommendations:

  • Dose-response curves : Compare EC₅₀ values under standardized conditions.
  • Target engagement assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity to suspected targets (e.g., kinases or GPCRs).
  • Metabolic stability studies : Assess compound degradation in different media using LC-MS .

Q. What strategies resolve conflicting data on this compound’s electronic properties in organic semiconductor applications?

Contradictions in charge-carrier mobility or bandgap values may stem from:

  • Crystallinity differences : Use X-ray diffraction (XRD) to correlate molecular packing with electronic performance.
  • Environmental factors : Conduct measurements under inert atmospheres to exclude oxidation artifacts.
  • Computational modeling : Density Functional Theory (DFT) predicts HOMO/LUMO levels and validates experimental data .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

  • Modular synthesis : Replace the bithiophene with terthiophene (to extend conjugation) or substitute the sulfamoyl group with sulfonamide bioisosteres.
  • Biological testing : Screen derivatives against isoform-specific targets (e.g., kinase panels) to identify selectivity drivers.
  • Crystallography : Co-crystallize derivatives with target proteins to map binding interactions .

Methodological Guidance for Experimental Design

Q. What reaction conditions minimize side products during synthesis?

  • Temperature control : Maintain ≤60°C during amidation to prevent racemization.
  • Solvent selection : Use anhydrous DMF or THF to avoid hydrolysis of the sulfamoyl group.
  • Catalyst loading : Optimize Pd(PPh₃)₄ at 2 mol% for Suzuki-Miyaura coupling .

Q. How can computational tools predict this compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDB).
  • Molecular Dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (software: GROMACS).
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with the hydroxyethyl group) .

Data Contradiction Analysis Framework

Issue Possible Causes Resolution Methods
Variable bioactivityCell line heterogeneityStandardize assays (e.g., HepG2)
Inconsistent NMR shiftsSolvent polarity effectsUse deuterated DMSO for all trials
Discrepant yieldsCatalyst batch variabilitySource catalysts from single vendor

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